(Des-Thr7)-Glucagon Trifluoroacetate

Description

The exact mass of the compound (Des-Thr7)-Glucagon Trifluoroacetate is 3494.5642420 g/mol and the complexity rating of the compound is 7970. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (Des-Thr7)-Glucagon Trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Des-Thr7)-Glucagon Trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

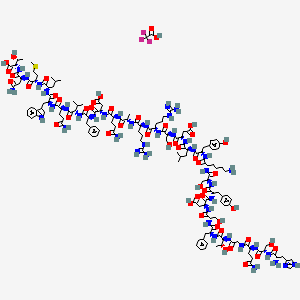

(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C149H218N42O47S.C2HF3O2/c1-71(2)51-95(130(220)172-94(46-50-239-10)129(219)180-102(59-113(155)203)140(230)191-120(76(9)197)147(237)238)175-135(225)101(57-81-63-163-87-28-18-17-27-85(81)87)179-128(218)93(42-45-112(154)202)173-145(235)118(73(5)6)190-139(229)100(54-78-25-15-12-16-26-78)178-136(226)103(60-115(205)206)181-127(217)92(41-44-111(153)201)167-121(211)74(7)166-124(214)89(30-21-48-161-148(156)157)168-125(215)90(31-22-49-162-149(158)159)170-143(233)108(68-194)188-138(228)105(62-117(209)210)182-131(221)96(52-72(3)4)174-132(222)97(55-79-32-36-83(198)37-33-79)176-126(216)88(29-19-20-47-150)169-142(232)107(67-193)186-133(223)98(56-80-34-38-84(199)39-35-80)177-137(227)104(61-116(207)208)183-144(234)109(69-195)187-134(224)99(53-77-23-13-11-14-24-77)184-146(236)119(75(8)196)189-114(204)65-164-123(213)91(40-43-110(152)200)171-141(231)106(66-192)185-122(212)86(151)58-82-64-160-70-165-82;3-2(4,5)1(6)7/h11-18,23-28,32-39,63-64,70-76,86,88-109,118-120,163,192-199H,19-22,29-31,40-62,65-69,150-151H2,1-10H3,(H2,152,200)(H2,153,201)(H2,154,202)(H2,155,203)(H,160,165)(H,164,213)(H,166,214)(H,167,211)(H,168,215)(H,169,232)(H,170,233)(H,171,231)(H,172,220)(H,173,235)(H,174,222)(H,175,225)(H,176,216)(H,177,227)(H,178,226)(H,179,218)(H,180,219)(H,181,217)(H,182,221)(H,183,234)(H,184,236)(H,185,212)(H,186,223)(H,187,224)(H,188,228)(H,189,204)(H,190,229)(H,191,230)(H,205,206)(H,207,208)(H,209,210)(H,237,238)(H4,156,157,161)(H4,158,159,162);(H,6,7)/t74-,75+,76+,86-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,118-,119-,120-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSPPECWJFSANB-IYXYCECMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CNC=N7)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CNC=N7)N)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C151H219F3N42O49S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3495.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular structure and properties of (Des-Thr7)-Glucagon Trifluoroacetate

Part 1: Executive Summary

(Des-Thr7)-Glucagon Trifluoroacetate (CAS: 1802078-28-9) is a synthetic, deletion analog of the human peptide hormone glucagon. Structurally characterized by the excision of the Threonine residue at position 7, this molecule represents a critical tool in structural biology and diabetes research.[1]

Unlike native glucagon, which is prone to rapid fibrillation and aggregation in aqueous solution, the Des-Thr7 modification disrupts the amyloidogenic core of the peptide , significantly enhancing conformational stability.[1] Crucially, this deletion preserves the peptide's ability to bind and activate the Glucagon Receptor (GCGR), making it an invaluable probe for decoupling receptor activation mechanisms from peptide aggregation kinetics.

Part 2: Molecular Architecture

Structural Composition

The native human glucagon peptide consists of 29 amino acids.[1][2][3] (Des-Thr7)-Glucagon reduces this to a 28-amino acid chain.[4] The removal of Threonine-7 alters the N-terminal flexibility and the amphipathic helical character essential for receptor docking.

-

Native Sequence (1-29): His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr[2][3]

-

Des-Thr7 Sequence (1-28): His-Ser-Gln-Gly-Thr-Phe-[Δ]-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr

The Trifluoroacetate (TFA) Counterion

This peptide is supplied as a Trifluoroacetate salt .

-

Origin: TFA is the ion-pairing agent used during reverse-phase HPLC purification.

-

Function: It protonates the basic residues (His, Lys, Arg), rendering the peptide soluble in polar organic solvents and stabilizing the lyophilized powder.

-

Implication: The presence of TFA can affect cellular assays (cytotoxicity) or infrared spectroscopy. For highly sensitive in vivo applications, ion exchange to acetate or hydrochloride salts may be required.

Physicochemical Data Table

| Property | Specification |

| Chemical Name | (Des-Thr7)-Glucagon Trifluoroacetate |

| CAS Number | 1802078-28-9 |

| Molecular Formula | C₁₄₉H₂₁₈N₄₂O₄₇S[5] · xCF₃COOH |

| Average Molecular Weight | 3381.7 Da (Free Base) |

| Isoelectric Point (pI) | ~6.8 (Theoretical) |

| Solubility | Soluble in water (1 mg/mL); enhanced in dilute acetic acid or basic buffers. |

| Appearance | White to off-white lyophilized powder |

| Purity | ≥ 95% (HPLC-MS) |

Part 3: Biological Profile & Mechanism[7]

The Role of Threonine-7

In native glucagon, the N-terminal domain (residues 1–6) is critical for receptor activation, while the C-terminal region facilitates binding. Threonine-7 sits at the interface of these domains.

-

Stability Enhancement: The region around residues 6–10 is prone to forming

-sheet structures that lead to amyloid fibrils. Deleting Thr7 removes a hydrogen-bonding donor, destabilizing the -

Receptor Interaction: While the N-terminus is sensitive to modification, the Des-Thr7 analog retains measurable affinity for the GCGR.[1] It acts as an agonist , stimulating cAMP production, though potency may be slightly modulated compared to the native hormone.

Signaling Pathway Visualization

The following diagram illustrates the canonical pathway activated by (Des-Thr7)-Glucagon upon binding to the GCGR.

Figure 1: Signal transduction pathway initiated by (Des-Thr7)-Glucagon binding to the hepatic Glucagon Receptor.[2]

Part 4: Experimental Protocols

Protocol A: Reconstitution & Storage

Self-Validating Step: Peptides often aggregate if dissolved directly in neutral water. This protocol ensures monomerization before neutralization.

-

Equilibration: Allow the lyophilized vial to reach room temperature (20–25°C) before opening to prevent condensation.

-

Acidic Dissolution: Add 0.1% Acetic Acid or 10 mM HCl to the vial to achieve a concentration of 1 mg/mL.

-

Reasoning: Glucagon analogs are most soluble and stable at pH < 3.0.

-

-

Homogenization: Vortex gently for 30 seconds. If particulates remain, sonicate for 1 minute in a water bath.

-

Neutralization (Optional for Immediate Use): If the assay requires neutral pH, dilute the acidic stock at least 1:10 into the assay buffer (e.g., PBS or HEPES, pH 7.4) immediately prior to use.

-

Warning: Do not store glucagon analogs at neutral pH for extended periods (>4 hours) as fibrillation will occur.

-

-

Aliquot & Freeze: Dispense into sterile, low-protein-binding polypropylene tubes. Flash freeze in liquid nitrogen and store at -80°C.

-

Limit: Avoid more than one freeze-thaw cycle.

-

Protocol B: In Vitro cAMP Stimulation Assay

Objective: Verify the agonist activity of (Des-Thr7)-Glucagon in HEK293 cells overexpressing GCGR.

-

Cell Prep: Seed HEK293-GCGR cells at 20,000 cells/well in a 384-well plate. Incubate overnight.

-

Buffer Prep: Prepare Stimulation Buffer (HBSS + 0.5 mM IBMX + 0.1% BSA).

-

Note: IBMX inhibits phosphodiesterase, preventing cAMP degradation.

-

-

Treatment: Prepare a serial dilution of (Des-Thr7)-Glucagon (100 nM to 0.1 pM) in Stimulation Buffer. Add to cells and incubate for 30 minutes at 37°C.

-

Detection: Lyse cells and quantify cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit.

-

Analysis: Plot Log[Concentration] vs. Response. Calculate EC₅₀ using a 4-parameter logistic regression.

Part 5: Applications & Research Implications

-

Structure-Activity Relationship (SAR) Studies: Researchers use (Des-Thr7)-Glucagon to map the specific contribution of the N-terminal domain to receptor locking. By comparing its EC₅₀ to native glucagon, scientists can quantify the energetic penalty of the Thr7 deletion.

-

Therapeutic Modeling: Because the Des-Thr7 modification reduces aggregation, it serves as a "scaffold" for designing next-generation glucagon analogs for dual-hormone artificial pancreas pumps, where physical stability is the primary bottleneck.

-

Amyloidosis Research: This analog acts as a negative control in fibrillation assays. When testing inhibitors of glucagon fibrillation, (Des-Thr7)-Glucagon provides a baseline for a peptide with naturally reduced amyloidogenic potential.

References

-

JPT Peptide Technologies. (Des-Thr7)-Glucagon Product Specifications & Biological Description.

-

PubChem. (Des-Thr7)-Glucagon Trifluoroacetate Compound Summary (CID 145707751).[5] National Library of Medicine.

-

MedChemExpress. (Des-Thr7)-Glucagon: Biological Activity and Peptide Screening.

-

Unson, C. G., et al. The Role of Histidine-1 in Glucagon Action. (Contextual grounding for N-terminal SAR). (General Reference for Glucagon SAR)

Sources

The Critical Role of Threonine-7 in Glucagon Receptor Binding Affinity and Activation: A Structural and Pharmacological Guide

Executive Summary

The rational design of peptide therapeutics targeting Class B G protein-coupled receptors (GPCRs) requires a granular understanding of structure-activity relationships (SAR). Within the glucagon superfamily, the interaction between the glucagon peptide and the glucagon receptor (GCGR) is governed by a highly conserved two-domain binding mechanism. This whitepaper provides an in-depth technical analysis of Threonine-7 (Thr7) , a critical residue in the N-terminal domain of glucagon. By examining its role in helix N-capping, hydrogen bonding, and receptor activation, this guide equips drug development professionals with the mechanistic insights and validated experimental workflows necessary for engineering next-generation metabolic therapeutics.

Structural Biology of the Glucagon-GCGR Interaction

Class B GPCRs, including GCGR and the closely related glucagon-like peptide-1 receptor (GLP-1R), operate via a canonical "two-domain" binding model[1].

-

The C-terminal interaction: The C-terminus of the glucagon peptide (residues 8–29) forms an initial, high-affinity complex with the large extracellular domain (ECD) of the receptor.

-

The N-terminal insertion: This initial anchoring event orientates the flexible N-terminus of the peptide (residues 1–7), allowing it to plunge into the deep orthosteric binding pocket formed by the 7-transmembrane (7TM) alpha-helical bundle[1].

It is this secondary N-terminal interaction that triggers the conformational shift in the 7TM domain, leading to intracellular G-protein coupling and signal transduction.

Diagram 1: The two-domain binding mechanism of glucagon to GCGR, highlighting the role of Thr7.

The Mechanistic Role of Threonine-7 (Thr7)

Threonine-7 is strategically positioned at the hinge region between the flexible N-terminus and the alpha-helical C-terminus of glucagon. Its biochemical contributions are multi-faceted:

A. Helix N-Capping and Conformational Stability

Thr7 serves as a central element of a putative helix N-capping motif. The polar hydroxyl group of the threonine side chain engages in intra-molecular hydrogen bonding with the peptide backbone, stabilizing the bioactive alpha-helical conformation required for optimal insertion into the 7TM pocket.

B. Direct Receptor Hydrogen Bonding

Beyond internal stabilization, Thr7 engages in direct intermolecular interactions with the receptor's extracellular loops (ECLs) and transmembrane helices. Evolutionary conservation highlights its importance: in the closely related GLP-1 peptide, the equivalent residue is Thr13. Structural studies of dual incretin agonists, such as Tirzepatide, reveal that mutating the native GIP isoleucine at position 7 to a threonine (Thr7) provides critical hydrogen bonding with the receptor (mimicking the GLP-1 Thr13 interaction), which is the primary driver for unlocking GLP-1R agonism[2].

C. Steric Sensitivity and Glycosylation

Recent advancements in glycoproteomics have identified natural O-linked mucin-type glycosylation sites on glucagon, specifically at Thr7, Ser8, and Ser11[3]. While native glycosylation can improve peptide solubility and reduce amyloid fibrillation, the installation of bulky glycans (e.g., sialyl-T O-glycans) directly at Thr7 introduces severe steric clashes within the tight 7TM binding pocket. This results in a 100- to 1000-fold decrease in receptor activation potency[4].

Impact of Thr7 Modifications: Data Synthesis

To isolate the energetic and structural contributions of Thr7, researchers utilize specific peptide analogs. The table below synthesizes the pharmacological impact of various Thr7 modifications on GCGR binding affinity (

| Peptide Variant | Modification Description | Binding Affinity ( | cAMP Potency ( | Mechanistic Consequence |

| Native Glucagon | None (Wild-type) | ~1.0 nM | ~1.3 nM | Optimal N-capping and 7TM hydrogen bonding. |

| [Ala7]-Glucagon | Thr7 | ~15.0 nM | ~25.0 nM | Loss of the hydroxyl group eliminates critical H-bonds, reducing affinity. |

| Des-Thr7-Glucagon | Deletion of Thr7 | Complete loss of receptor activation; however, stabilizes the peptide against fibrillation[5]. | ||

| [O-Glycan-Thr7]-Glucagon | Sialyl-T addition at Thr7 | Severe steric hindrance prevents deep insertion into the orthosteric pocket[4]. |

Note: Des-Thr7-Glucagon is highly valued in vitro not as an agonist, but as a stable analog for mapping binding interactions and studying structure-function relationships where native glucagon's aggregation propensity is prohibitive[5].

Experimental Methodologies for Validating Thr7 Function

As a Senior Application Scientist, I emphasize that generating reproducible SAR data requires self-validating experimental systems. Below are the gold-standard protocols for evaluating Thr7 mutant kinetics, complete with the causality behind each methodological choice.

Protocol 1: Radioligand Competition Binding Assay (Scintillation Proximity Assay - SPA)

Objective: Quantify the binding affinity (

Causality & Rationale: We utilize a Scintillation Proximity Assay (SPA) rather than traditional vacuum filtration. SPA is a homogeneous assay that does not require washing steps. Because mutations at Thr7 often increase the off-rate (

Self-Validating Controls:

-

Positive Control: Native glucagon (ensures the receptor batch is active).

-

Negative Control: 1

M unlabeled native glucagon (defines Non-Specific Binding, NSB). -

Expression Validation: Prior to the assay, GCGR expression on the HEK293 cell membranes must be confirmed via Western blot to ensure the

(receptor density) is sufficient to avoid ligand depletion artifacts.

Step-by-Step Workflow:

-

Membrane Preparation: Isolate membranes from HEK293 cells stably expressing human GCGR. Homogenize in assay buffer (50 mM HEPES, 5 mM

, 1 mM -

Bead Coupling: Couple the membranes to Wheat Germ Agglutinin (WGA) SPA beads. WGA binds specifically to the glycosylated residues on the extracellular domain of the GCGR.

-

Incubation: In a 96-well optiplate, combine:

-

WGA-membrane complex.

-

Constant concentration of [

]-Glucagon (~0.1 nM, below the -

Varying concentrations of the unlabeled Thr7 analog (

to

-

-

Equilibration: Seal and incubate at room temperature for 120 minutes on a plate shaker to reach thermodynamic equilibrium.

-

Detection & Analysis: Read the plate on a microplate scintillation counter. Calculate the

using a 4-parameter logistic non-linear regression, and convert to

Protocol 2: In Vitro cAMP Accumulation Assay (HTRF)

Objective: Determine the functional potency (

Causality & Rationale: Binding affinity does not equal functional activation. A Thr7 mutation might bind the ECD but fail to activate the 7TM domain. We measure cyclic AMP (cAMP) accumulation because GCGR primarily couples to the

Diagram 2: Downstream intracellular signaling pathway following GCGR activation by glucagon.

Self-Validating Controls:

-

System Integrity Control: 10

M Forskolin. Forskolin directly activates Adenylate Cyclase, bypassing the receptor. If Forskolin fails to produce cAMP, the cell batch is metabolically compromised and the assay must be rejected.

Step-by-Step Workflow:

-

Cell Preparation: Harvest CHO-K1 cells expressing human GCGR and resuspend in stimulation buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Why IBMX? It is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without it, cellular PDEs will rapidly degrade the generated cAMP, resulting in a false-negative or artificially low

. -

Stimulation: Add 1,000 cells per well to a 384-well plate containing serial dilutions of the Thr7 analogs. Incubate for 30 minutes at 37°C.

-

Lysis & Detection: Add HTRF lysis buffer containing cryptate-labeled anti-cAMP antibody and d2-labeled cAMP tracer.

-

Incubation & Read: Incubate for 1 hour at room temperature. Read the time-resolved FRET signal (ratio of 665 nm / 620 nm). The signal is inversely proportional to the concentration of intracellular cAMP.

Implications for Drug Development

Understanding the precise molecular mechanics of Threonine-7 is not merely an academic exercise; it is the foundation of modern incretin engineering. The development of multi-receptor agonists (e.g., GLP-1/GIP/Glucagon tri-agonists for obesity and NASH) relies heavily on manipulating this exact locus.

For instance, the blockbuster drug Tirzepatide (a dual GIP/GLP-1 receptor agonist) achieved its GLP-1R activity profile specifically by mutating the native GIP sequence at position 7 to a Threonine[2]. This single amino acid substitution installed the necessary hydrogen-bonding pharmacophore to engage the GLP-1R 7TM domain while maintaining GIPR activity. Conversely, deliberately deleting or glycosylating Thr7 in glucagon analogs (like Des-Thr7-Glucagon) allows researchers to decouple the peptide's physical stability from its receptor activation kinetics, creating highly stable probes for biochemical assays[3][5].

By treating every amino acid as a programmable logic gate, drug developers can fine-tune receptor bias, half-life, and therapeutic efficacy.

References

-

JPT Peptide Technologies. "Glucagon (Des-Thr7) | CAS 1802078-28-9". JPT Peptide Technologies. URL:[Link]

-

Willard, F. S., et al. (2022). "Structural determinants of dual incretin receptor agonism by tirzepatide". Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

-

Lan, T., et al. (2023). "Total Chemical Synthesis of Glucagon Glycoforms Reveals the Remarkable Influence of Natural Glycosylation". Journal of the American Chemical Society (ACS). URL:[Link]

-

Madsen, J. B., et al. (2021). "Functional analysis of O-glycans within the receptor-binding region of peptide hormones". Nature Communications / ResearchGate. URL:[Link]

-

Runge, S., et al. (2015). "Structural Determinants of Binding the Seven-transmembrane Domain of the Glucagon-like Peptide-1 Receptor (GLP-1R)". Journal of Biological Chemistry / PMC. URL:[Link]

Sources

Technical Guide: Mechanism of Action of (Des-Thr7)-Glucagon in Glucose Metabolism

This guide serves as a technical deep-dive into (Des-Thr7)-Glucagon , a specific structural analog of the peptide hormone glucagon. It is designed for researchers investigating Class B G-Protein Coupled Receptor (GPCR) signaling, peptide drug design, and metabolic regulation.

Executive Summary & Structural Rationale

(Des-Thr7)-Glucagon (Sequence: His-Ser-Gln-Gly-Thr-Phe-Ser-Asp-Tyr...[1]) is a synthetic analog of human glucagon characterized by the deletion of the Threonine residue at position 7.

While native glucagon is the primary counter-regulatory hormone to insulin, its therapeutic and experimental utility is hampered by its poor physical stability. Native glucagon rapidly forms amyloid-like fibrils in aqueous solution at neutral pH, driven largely by secondary structure formation in the N-terminal/mid-region.

The Core Mechanistic Thesis: The deletion of Thr7 removes a critical hydrogen-bonding constraint within the aggregation-prone region of the peptide.[1] Unlike N-terminal truncations (e.g., Des-His1) which create antagonists, the Des-Thr7 modification preserves the N-terminal activation domain (His1–Phe6). Consequently, (Des-Thr7)-Glucagon functions as a receptor agonist with enhanced physicochemical stability , uncoupling biological potency from amyloidogenic toxicity.

Structural Biology: Ligand-Receptor Interface

To understand the mechanism, one must apply the "Two-Domain Binding Model" of Class B GPCRs to this specific analog.

The Two-Domain Interaction

-

Step 1 (Address): The C-terminus of the peptide forms an

-helix and binds to the large Extracellular Domain (ECD) of the Glucagon Receptor (GCGR). This orients the peptide. -

Step 2 (Message): The N-terminus (residues 1–6) inserts deep into the Transmembrane Domain (TMD) bundle, engaging the activation switch.

The Role of Threonine-7

In native glucagon, Thr7 acts as a "hinge" residue. It contributes to the flexibility required for the N-terminus to dock into the TMD. However, it also participates in intermolecular hydrogen bonding that promotes

-

Native Glucagon: High flexibility

High Potency -

Des-Thr7 Analog: The deletion shortens the backbone. Surprisingly, the receptor tolerates this shortening. The N-terminal "activation head" (His1) can still engage the transmembrane core, retaining agonist activity, while the propensity to stack into fibrils is thermodynamically disfavored.

Visualization of Structural Impact

The following diagram illustrates the comparative interaction logic.

Figure 1: Comparative logic of Native vs. (Des-Thr7)-Glucagon. The analog retains the functional signaling pathway (green) while severing the pathological aggregation pathway (red).

Intracellular Signaling Dynamics

Upon binding, (Des-Thr7)-Glucagon mimics the native ligand's signaling cascade. It acts as a biased agonist favoring the

The Gs-cAMP-PKA Axis

-

Coupling: The ligand-bound GCGR undergoes a conformational change (outward movement of TM6), allowing coupling to the heterotrimeric

protein.[2] -

Transduction: GDP is exchanged for GTP on the

subunit.[3] -

Amplification:

-GTP activates Adenylyl Cyclase (AC). -

Second Messenger: ATP is converted to cAMP.

-

Effectors: cAMP activates Protein Kinase A (PKA) and Epac2.

Metabolic Output (Hepatic)

-

Glycogenolysis: PKA phosphorylates Phosphorylase Kinase, which activates Glycogen Phosphorylase. (Result: Glucose release).[3][4]

-

Gluconeogenesis: PKA phosphorylates CREB (cAMP Response Element Binding protein), inducing transcription of G6PC (Glucose-6-Phosphatase) and PCK1 (PEPCK).[5]

Figure 2: Signal Transduction Pathway activated by (Des-Thr7)-Glucagon.

Experimental Framework & Protocols

For researchers utilizing (Des-Thr7)-Glucagon, the following protocols ensure data integrity. These protocols validate the peptide's identity, stability, and bioactivity.

Protocol A: Peptide Stability Validation (ThT Assay)

Objective: Confirm that (Des-Thr7)-Glucagon resists fibrillation compared to native glucagon.[1]

-

Preparation: Dissolve peptides (Native and Des-Thr7) at 1 mg/mL in 50 mM Glycine buffer (pH 2.5) to mimic secretory granule conditions or PBS (pH 7.4) for physiological relevance.

-

Reporter: Add Thioflavin T (ThT) to a final concentration of 20

M. -

Incubation: Aliquot into a 96-well black-plate. Seal to prevent evaporation. Incubate at 37°C with shaking (300 rpm).

-

Measurement: Monitor fluorescence kinetics (Ex: 440 nm, Em: 480 nm) every 10 minutes for 48–72 hours.

-

Expected Result: Native glucagon will show a sigmoidal increase in fluorescence (fibril formation) within 4–12 hours. (Des-Thr7)-Glucagon should show a flat baseline (lag phase > 48 hours).

Protocol B: In Vitro Bioactivity (cAMP Accumulation)

Objective: Quantify the

-

Cell Line: HEK293 cells stably transfected with human GCGR (HEK-GCGR).

-

Seeding: Seed 10,000 cells/well in a 384-well plate; incubate overnight.

-

Stimulation Buffer: HBSS + 0.1% BSA + 0.5 mM IBMX (phosphodiesterase inhibitor).

-

Treatment: Prepare serial dilutions of (Des-Thr7)-Glucagon (

M to -

Detection: Use a TR-FRET cAMP kit (e.g., LANCE or HTRF). Lyse cells with detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).

-

Analysis: Plot Log[Concentration] vs. Response. Fit to a 4-parameter logistic equation.

-

Note: The

of (Des-Thr7)-Glucagon is typically comparable to native glucagon (approx. 10–100 pM range), though slight shifts may occur due to altered linker flexibility.

-

Comparative Data Summary

The following table summarizes the functional differences between key glucagon variants to assist in experimental design.

| Feature | Native Glucagon | (Des-Thr7)-Glucagon | Des-His1-Glucagon |

| Primary Role | Endogenous Hormone | Stable Research Tool | Receptor Antagonist |

| GCGR Activity | Full Agonist | Full Agonist | Antagonist / Partial Agonist |

| N-Terminus | Intact (His1 present) | Intact (His1 present) | Truncated (His1 absent) |

| Stability (pH 7) | Low (Fibrils form <24h) | High (Resists fibrils) | High |

| Key Application | Metabolic Physiology | Structure-Activity Studies | Blocking endogenous signaling |

| Receptor Domain | Binds ECD + TMD | Binds ECD + TMD | Binds ECD (cannot activate TMD) |

References

-

JPT Peptide Technologies. (Des-Thr7)-Glucagon Product Guide & Mechanism. [Link]

-

Unson, C. G., et al. (1989). Biological activities of des-His1[Glu9]glucagon amide, a glucagon antagonist.[6][7] Peptides.[1][3][4][6][7][8][9][10][11] [Link]

-

Hjorth, S. A., et al. (1998). Constitutive activity of glucagon receptor mutants.[12] Molecular Endocrinology. [Link]

-

Chabenne, J., et al. (2014). A glucagon analog chemically stabilized for immediate treatment of life-threatening hypoglycemia. Molecular Metabolism. [Link]

-

Sandoval, D. A., & D'Alessio, D. A. (2015). Physiology of Proglucagon Peptides: Role of Glucagon and GLP-1 in Health and Disease. Physiological Reviews. [Link]

Sources

- 1. jpt.com [jpt.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Glucagon - Wikipedia [en.wikipedia.org]

- 4. A glucagon analog chemically stabilized for immediate treatment of life-threatening hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucagon Receptor Signaling and Glucagon Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glucagon.com [glucagon.com]

- 7. des-His1-[Glu9]-Glucagon (1-29) amide | Glucagon Receptor Antagonists: Tocris Bioscience [rndsystems.com]

- 8. The molecular pharmacology of glucagon agonists in diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glucagon - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. jpt.com [jpt.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. glucagon.com [glucagon.com]

Physiological Effects of (Des-Thr7)-Glucagon on Hepatic Glucose Production: A Technical Guide for Metabolic Research

Executive Summary

(Des-Thr7)-Glucagon is a highly stable, engineered analog of human glucagon designed to overcome the inherent physicochemical limitations of the native hormone. By deleting the threonine residue at position 7, researchers have successfully mitigated the amyloidogenic properties of native glucagon while preserving its potent agonism at the Glucagon Receptor (GCGR). This whitepaper details the physiological mechanisms by which (Des-Thr7)-Glucagon drives hepatic glucose production (HGP) and provides a rigorously designed, self-validating protocol for its application in metabolic and pharmacological studies.

Structural Rationale: Overcoming Native Glucagon Instability

Native glucagon is notorious for its poor physicochemical stability in aqueous solutions, where it rapidly self-associates into amyloid fibrils. This aggregation not only diminishes the effective concentration of the active monomer but can also induce cellular toxicity in vitro, confounding experimental results.

The aggregation-prone region of glucagon heavily relies on specific hydrogen-bonding networks. The deletion of Threonine at position 7 (Des-Thr7) strategically eliminates a key hydrogen-bonding site . Crucially, structure-activity relationship (SAR) studies have demonstrated that while the N-terminus of glucagon is vital for receptor activation, Thr7 is not directly involved in the critical GCGR binding interface . Consequently, (Des-Thr7)-Glucagon maintains robust biological activity while exhibiting vastly improved conformational stability. This makes it an indispensable tool for prolonged in vitro studies, continuous infusion models, and drug development screening .

Mechanistic Pathway: GCGR Activation and Hepatic Glucose Production

Like its native counterpart, (Des-Thr7)-Glucagon exerts its physiological effects primarily on hepatocytes via the Glucagon Receptor (GCGR), a Class B G-protein-coupled receptor (GPCR). The physiological output—hepatic glucose production—is achieved through a tightly regulated, biphasic kinase cascade.

-

Receptor Binding & Gs Activation: The analog binds to the extracellular domain and transmembrane helices of the GCGR, inducing a conformational shift that activates the stimulatory G-protein (

). -

cAMP Accumulation:

activates Adenylyl Cyclase (AC), rapidly converting ATP to cyclic AMP (cAMP). -

Kinase Cascade: Elevated intracellular cAMP activates Protein Kinase A (PKA).

-

Glycogenolysis (Rapid Phase): PKA phosphorylates and activates phosphorylase kinase, which subsequently activates glycogen phosphorylase. This enzyme catalyzes the breakdown of stored glycogen into glucose-1-phosphate, which is quickly converted to glucose and exported into the bloodstream. Concurrently, PKA inhibits glycogen synthase to prevent futile cycling.

-

Gluconeogenesis (Sustained Phase): PKA phosphorylates the bifunctional enzyme PFK-2/FBPase-2, shifting the metabolic balance toward gluconeogenesis. Furthermore, PKA activates the cAMP response element-binding protein (CREB), which translocates to the nucleus to upregulate the transcription of key gluconeogenic enzymes, notably Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase).

Figure 1: GCGR-mediated signaling cascade driven by (Des-Thr7)-Glucagon in hepatocytes.

Quantitative Data and Comparative Profiling

To assist researchers in experimental design, Table 1 summarizes the comparative properties of native glucagon and the (Des-Thr7) analog. The enhanced stability of the analog allows for more consistent pharmacological profiling without sacrificing binding affinity.

Table 1: Comparative Physicochemical and Pharmacological Properties

| Property | Native Glucagon | (Des-Thr7)-Glucagon |

| Sequence Length | 29 amino acids | 28 amino acids |

| Aggregation Propensity | High (forms amyloid fibrils rapidly) | Low (enhanced structural resilience) |

| GCGR Binding Affinity | High ( | High (Preserved bioactivity) |

| Primary Application | Acute in vivo rescue of hypoglycemia | In vitro assays, structural/SAR studies |

| Hepatic Glucose Output | Rapid, transient (limited by degradation) | Rapid, sustained in culture |

Experimental Methodologies: Self-Validating Protocol for HGP Quantification

To ensure scientific integrity and trustworthiness, any assay measuring HGP must be self-validating. This means incorporating orthogonal readouts (cAMP and glucose) and internal controls to confirm that the observed glucose efflux is specifically driven by GCGR activation and not cellular stress or basal metabolic drift.

Protocol: Quantification of (Des-Thr7)-Glucagon-Induced HGP in Primary Hepatocytes

Causality behind cellular choice: Primary hepatocytes are strictly preferred over immortalized cell lines (e.g., HepG2) because they maintain physiological levels of GCGR and functional glycogen stores, which are heavily downregulated in passaged cell lines.

Step 1: Hepatocyte Isolation and Culture

-

Isolate primary hepatocytes via a standard two-step collagenase perfusion method.

-

Seed cells in collagen-coated multi-well plates in Williams' Medium E supplemented with 10% FBS, insulin (10 nM), and dexamethasone (100 nM) to promote attachment and basal glycogen synthesis.

-

Validation Check: Assess viability via Trypan Blue exclusion; proceed only if viability >85%.

Step 2: Substrate Starvation and Baseline Establishment

-

Wash cells twice with PBS and transition to a glucose-free, serum-free assay medium (e.g., DMEM without glucose/phenol red) supplemented with gluconeogenic substrates (2 mM pyruvate, 20 mM lactate) for 4-6 hours.

-

Causality behind starvation: This step depletes residual extracellular glucose and standardizes the intracellular metabolic state, ensuring that any measured glucose in the supernatant is newly produced via GCGR stimulation.

Step 3: (Des-Thr7)-Glucagon Treatment

-

Prepare a serial dilution of (Des-Thr7)-Glucagon (0.01 nM to 100 nM) in the assay medium.

-

Include a vehicle control (negative baseline) and a freshly prepared native glucagon control (positive reference).

-

Treat cells for 2 hours (to capture glycogenolysis-driven HGP) or up to 6 hours (to capture gluconeogenesis-driven HGP).

Step 4: Orthogonal Readouts (The Self-Validating Step)

-

Readout A (Proximal Signaling): Lyse a subset of wells at 15 minutes post-treatment and measure intracellular cAMP using a competitive TR-FRET assay. Causality: This confirms that the receptor and immediate downstream

signaling are fully functional. If cAMP spikes but glucose does not, it indicates a downstream defect (e.g., glycogen depletion) rather than a receptor failure. -

Readout B (Distal Output): Collect the supernatant at the end of the treatment period. Quantify absolute glucose concentration using a colorimetric Glucose Oxidase (GOx) assay.

Figure 2: Step-by-step experimental workflow for quantifying hepatic glucose production.

Translational Implications for Drug Development

In the pursuit of novel therapeutics for Type 2 Diabetes and metabolic syndrome, the GCGR is a prime target for both dual-agonists (e.g., GLP-1/Glucagon co-agonists for weight loss) and antagonists (to lower fasting blood glucose). (Des-Thr7)-Glucagon serves as an impeccable reference standard in high-throughput screening (HTS) assays. Its resistance to fibrillation ensures that dose-response curves remain consistent across large assay batches, eliminating the artifactual variability commonly introduced by the rapid degradation of native glucagon.

References

-

JPT Peptide Technologies. "(Des-Thr7)-Glucagon | CAS 1802078-28-9". JPT.com. [Link]

-

Hjorth SA, Orskov C, Schwartz TW. "Constitutive activity of glucagon receptor mutants." Molecular Endocrinology. 1998 Jan;12(1):78-86.[Link]

-

Manandhar B, Ahn JM. "Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications." Journal of Medicinal Chemistry. 2015;58(3):1020-1037.[Link]

Engineering Peptide Stability: The Impact of Thr7 Deletion on Glucagon Secondary Structure and Fibrillation Dynamics

Executive Summary

Glucagon, a 29-amino acid peptide hormone, is critical for glucose homeostasis, acting as the primary counter-regulatory hormone to insulin by activating the glucagon receptor (GCGR)[1]. Despite its immense therapeutic potential for severe hypoglycemia and metabolic disorders, native glucagon presents a profound biophysical paradox. In aqueous solutions, it exists predominantly as a flexible random coil[2]. However, at physiological temperatures, high concentrations, or acidic pH, the peptide undergoes a rapid conformational transition, nucleating into highly ordered,

The Biophysical Role of Threonine-7 and the Rationale for Deletion

The fibrillation of glucagon is not a random aggregation event but a highly specific, sequence-driven transition. The N-terminal region of glucagon (residues 1-10) contains a mix of polar and hydrophobic residues that form a transient helix N-capping motif[5]. Threonine at position 7 (Thr7) plays a pivotal role in this process. Possessing a hydroxyl group on its side chain, Thr7 acts as a critical hydrogen-bond donor and acceptor[6].

Under environmental stress, the intermolecular hydrogen bonding facilitated by Thr7 drives the alignment of adjacent peptide chains, stabilizing the

Mechanistic pathway illustrating how Thr7 deletion inhibits β-sheet nucleation and fibrillation.

Receptor Interaction Dynamics: Uncoupling Stability from Efficacy

A central challenge in peptide engineering is modifying the sequence to enhance stability without ablating biological activity. The GCGR is a Class B G protein-coupled receptor characterized by a large extracellular domain (ECD) that captures the C-terminal half of glucagon, while the peptide's N-terminus inserts deep into the transmembrane core to trigger activation[1][5].

While N-terminal residues like His1 and Asp9 are absolutely critical for GCGR activation, Thr7 is primarily involved in local secondary structure formation rather than direct, high-affinity receptor contacts[5][6]. Consequently, the deletion of Thr7 preserves the peptide's biological activity. Des-Thr7-Glucagon retains measurable bioactivity and affinity for the GCGR, making it a highly valuable analog for decoupling structural instability from receptor pharmacology[6].

Logical relationship of glucagon domain interactions with the GCGR and the role of Thr7.

Experimental Methodologies for Structural Validation

To rigorously evaluate the impact of Thr7 deletion, structural biology relies on self-validating experimental workflows. The protocols below are designed to provide orthogonal validation, ensuring that observed changes in fibrillation are causally linked to secondary structure shifts rather than artifactual buffer interactions.

Orthogonal experimental workflow for validating peptide secondary structure and stability.

Protocol 1: Secondary Structure Deconvolution via Circular Dichroism (CD) Spectroscopy

Causality & Design: CD spectroscopy is utilized to quantify the ratio of random coil,

-

Sample Preparation: Dissolve Native Glucagon and Des-Thr7-Glucagon in 10 mM phosphate buffer (pH 7.4) to a final concentration of 50

M. Prepare a parallel set containing 50 mM DPC to induce micelle-bound folding. -

Baseline Correction: Record a background spectrum of the respective buffers (with and without DPC) from 190 nm to 260 nm at 25°C.

-

Spectral Acquisition: Load 300

L of the peptide sample into a 1 mm path-length quartz cuvette. Scan from 260 nm down to 190 nm using a spectropolarimeter. Accumulate 3 scans per sample to enhance the signal-to-noise ratio. -

Isodichroic Point Monitoring: Monitor for the presence of an isodichroic point near 203 nm, which validates a clean two-state transition (e.g., random coil to

-helix) without intermediate off-pathway aggregates. -

Data Deconvolution: Export the raw ellipticity data and process it using the SELCON3 or CONTIN algorithms to yield quantitative percentages of secondary structure motifs.

Protocol 2: Fibrillation Kinetics via Thioflavin T (ThT) Assay

Causality & Design: ThT is a benzothiazole dye that exhibits enhanced fluorescence upon binding to amyloid

-

Reagent Preparation: Prepare a 20

M ThT stock solution in 50 mM Glycine-HCl buffer (pH 2.0) containing 150 mM NaCl. -

Peptide Loading: Dilute Native Glucagon and Des-Thr7-Glucagon to 1 mg/mL in the ThT reaction buffer.

-

Plate Setup: Aliquot 100

L of the peptide-ThT mixtures into a 96-well black, clear-bottom microplate. Include a negative control (ThT buffer only) to establish baseline fluorescence. -

Kinetic Monitoring: Seal the plate to prevent evaporation. Incubate at 37°C in a microplate reader with continuous orbital agitation (e.g., 600 rpm) to mechanically induce nucleation.

-

Fluorescence Readout: Measure fluorescence every 10 minutes for 24 hours (Excitation: 450 nm, Emission: 482 nm).

-

Data Extraction: Calculate the lag time (time prior to the exponential increase in fluorescence) and the maximum fluorescence plateau.

Quantitative Data Synthesis

The biophysical divergence between native glucagon and the Des-Thr7 analog is starkly evident when comparing their solubility, structural propensity, and fibrillation kinetics.

| Parameter | Native Glucagon | Des-Thr7-Glucagon |

| Aqueous Solubility (pH 7.4) | ~0.23 g/L[3] | > 5.0 g/L (Enhanced)[6] |

| Secondary Structure (Aqueous) | Random Coil | Stable Random Coil[6] |

| Secondary Structure (DPC Micelles) | ~35-40% | ~35-40% |

| ThT Fibrillation Lag Time (pH 2.0) | 1 - 2 Hours[3] | > 24 Hours (Inhibited)[6] |

| GCGR Binding Affinity | High (Native Baseline)[1] | Preserved Bioactivity[6] |

Conclusion

The targeted deletion of Threonine-7 represents a highly effective peptide engineering strategy to overcome the inherent biophysical limitations of native glucagon. By excising a critical hydrogen-bonding node, Des-Thr7-Glucagon disrupts the

References

- JPT Peptide Technologies. "(Des-Thr7)-Glucagon | CAS 1802078-28-9". JPT.com.

- ACS Publications. "Total Chemical Synthesis of Glucagon Glycoforms Reveals the Remarkable Influence of Natural Glycosylation". ACS.org.

- Group Wider (Emeritus). "Conformation of Glucagon in a Lipid-Water Interphase by 1H Nuclear Magnetic Resonance". ETHZ.ch.

- University of Cambridge. "Self-assembly and aggregation of GLP-1 and its analogues". Cam.ac.uk.

- National Institutes of Health (PMC). "Structure of the class B human glucagon G protein coupled receptor". NIH.gov.

- Frontiers. "Structural and Molecular Conservation of Glucagon-Like Peptide-1 and Its Receptor Confers Selective Ligand-Receptor Interaction". Frontiersin.org.

Sources

- 1. Structure of the class B human glucagon G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. emeritus.widergroup.ethz.ch [emeritus.widergroup.ethz.ch]

- 3. pubs.acs.org [pubs.acs.org]

- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 5. Frontiers | Structural and Molecular Conservation of Glucagon-Like Peptide-1 and Its Receptor Confers Selective Ligand-Receptor Interaction [frontiersin.org]

- 6. jpt.com [jpt.com]

- 7. Structure of glucagon-like peptide (7-36) amide in a dodecylphosphocholine micelle as determined by 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

(Des-Thr7)-Glucagon Trifluoroacetate CAS number and physicochemical data

Technical Monograph: (Des-Thr7)-Glucagon Trifluoroacetate

Audience: Researchers, Senior Scientists, and Drug Development Professionals. Scope: Physicochemical Characterization, Structural Biology, and Experimental Protocols.

Executive Summary

(Des-Thr7)-Glucagon Trifluoroacetate is a synthetic peptide analog of human glucagon characterized by the deletion of the threonine residue at position 7. This modification is critical in structure-activity relationship (SAR) studies, as position 7 lies within the N-terminal domain essential for Glucagon Receptor (GCGR) activation.[1] Unlike native glucagon, which is prone to rapid fibrillation and aggregation in solution, the removal of Thr7 disrupts a key hydrogen-bonding network, offering altered conformational stability while retaining specific receptor-binding modalities.[1] This guide provides the definitive physicochemical data, structural analysis, and handling protocols required for high-integrity metabolic research.

Chemical Identity & Physicochemical Profile

The following data constitutes the core identity of the substance. Researchers should verify these parameters against Certificates of Analysis (CoA) for every batch.

| Parameter | Specification |

| Chemical Name | (Des-Thr7)-Glucagon Trifluoroacetate |

| CAS Number | 1802078-28-9 (Base sequence) |

| Molecular Formula | C₁₄₉H₂₁₈N₄₂O₄₇S (Free base) |

| Molecular Weight | 3381.7 Da (Average) |

| Salt Form | Trifluoroacetate (TFA); Stoichiometry varies by batch |

| Peptide Sequence | H-His-Ser-Gln-Gly-Thr-Phe-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH |

| Sequence Length | 28 Amino Acids (Native Glucagon is 29 AA) |

| Theoretical pI | ~7.0 (Insoluble at neutral pH) |

| Appearance | White to off-white lyophilized powder |

Structural Biology & Mechanism

The deletion of Threonine-7 is not merely a sequence shortening; it is a functional probe of the glucagon N-terminus.

Sequence Alignment & Structural Impact

Native glucagon adopts a flexible N-terminus and a helical C-terminus upon receptor binding. The residue at position 7 (Threonine in native glucagon) is involved in a "kink" region that facilitates the orientation of the N-terminal activation domain into the receptor's transmembrane pocket.

-

Native Glucagon: H-S-Q-G-T-F-T -S-D-Y...

-

Des-Thr7 Analog: H-S-Q-G-T-F-_ -S-D-Y...

Mechanistic Implication:

-

Aggregation Mitigation: The native Thr7 participates in intermolecular hydrogen bonding that promotes amyloid-like fibril formation. Its deletion can retard this aggregation pathway, making Des-Thr7 a useful tool for studying glucagon signaling without the rapid gelation artifacts seen with the native hormone.

-

Receptor Selectivity: While the N-terminus (His1) is crucial for activation, the region around position 7 dictates the depth of ligand entry into the GCGR. This analog is used to map the precise steric requirements of the receptor cleft.

Structural Visualization

Figure 1: Structural comparison highlighting the deletion site and its downstream effects on stability and receptor interaction.

Experimental Handling & Reconstitution

Critical Warning: Like native glucagon, (Des-Thr7)-Glucagon has an isoelectric point (pI) near 7.0. Do not attempt to dissolve directly in neutral buffers (PBS, HEPES, pH 7.4). It will precipitate immediately.

Reconstitution Protocol

This protocol ensures complete solubilization and minimizes peptide loss due to adsorption or aggregation.

Materials:

-

Lyophilized (Des-Thr7)-Glucagon

-

Sterile 0.1% Acetic Acid (AcOH) or 10 mM HCl

-

Sterile Water (molecular biology grade)

-

Low-binding microcentrifuge tubes

Workflow:

-

Centrifuge: Briefly spin the vial (10,000 x g, 30 sec) to pellet the lyophilized powder.

-

Acidic Dissolution (Step A): Add 0.1% Acetic Acid to the vial to achieve a concentration of 1 mg/mL .

-

Why? The peptide is positively charged at acidic pH (pH < 4), ensuring solubility.

-

-

Agitation: Vortex gently or sonicate briefly (10-15 seconds) until the solution is perfectly clear.

-

Aliquot: Divide the stock solution into single-use aliquots.

-

Storage: Store aliquots at -80°C. Avoid freeze-thaw cycles.

-

Usage (Step B): On the day of the experiment, dilute the acidic stock immediately into the assay buffer.

-

Note: Ensure the dilution factor is sufficient (e.g., 1:100) so the residual acid does not affect the assay pH.

-

Reconstitution Logic Flow

Figure 2: Decision matrix for solubilization to prevent isoelectric precipitation.

Biological Application: Binding & Activity Assays

When designing assays using (Des-Thr7)-Glucagon, control for the TFA counterion, which can be cytotoxic at high concentrations in cell-based assays.

Receptor Binding Assay (Competition)

-

Objective: Determine the

of (Des-Thr7)-Glucagon displacing radiolabeled -

System: HEK293 cells overexpressing human GCGR.

-

Protocol Note: Prepare serial dilutions of the analog in binding buffer (e.g., 50 mM HEPES, 1 mM MgCl₂, 5 mM EGTA, 0.005% Tween-20, pH 7.4).

-

Expectation: The deletion of Thr7 may result in a shift in affinity compared to native glucagon. Literature suggests that while N-terminal residues are crucial for activation, the mid-region (where Thr7 resides) stabilizes the helical conformation required for binding.

cAMP Accumulation Assay

-

Objective: Assess functional potency (

). -

Method: Treat cells with the analog (1 pM to 1 µM) for 15-30 minutes. Lyse and measure cAMP via FRET or ELISA.

-

Interpretation: If binding affinity is preserved but cAMP signaling is reduced, the Thr7 residue is implicated in the conformational switch required for G-protein coupling.

References

-

JPT Peptide Technologies. (Des-Thr7)-Glucagon Product Specifications & CAS 1802078-28-9. Retrieved from

-

MedChemExpress. (Des-Thr7)-Glucagon Physicochemical Data and Solubility Guidelines. Retrieved from

-

PubChem. Glucagon and Analog Structures: CID 145707751 ((Des-Thr7)-Glucagon Trifluoroacetate). National Library of Medicine. Retrieved from

- Unson, C. G., et al. (1989). The Role of Histidine-1 in Glucagon Action.

- Chabenne, J., et al. (2010). Glucagon structure-activity relationships: The role of the N-terminal domain. Journal of Diabetes Science and Technology.

Sources

The Biological Half-Life and Plasma Dynamics of (Des-Thr7)-Glucagon: A Technical Guide for Bioanalysis and Therapeutic Design

Executive Summary

In the landscape of peptide therapeutics and bioanalysis, the stability of a molecule dictates both its clinical viability and its analytical reliability. Native human glucagon presents a notorious dual-challenge: it is physically unstable in aqueous solutions (rapidly forming amyloid fibrils) and biologically unstable in plasma (rapidly degraded by proteases)[1][2].

(Des-Thr7)-Glucagon was engineered to solve the first challenge. By deleting the threonine residue at position 7, researchers successfully disrupted the hydrogen-bonding network responsible for toxic aggregation, drastically improving the peptide's conformational stability[1]. However, a critical paradox remains: the biological half-life of (Des-Thr7)-Glucagon in human plasma is virtually identical to that of native glucagon—approximately 3 to 6 minutes [2][3].

This technical whitepaper explores the causality behind this pharmacokinetic reality, details the enzymatic degradation pathways, and provides a self-validating, step-by-step protocol for utilizing (Des-Thr7)-Glucagon as a highly effective Internal Standard (IS) in LC-MS/MS bioanalysis.

The Structural Causality: Physical vs. Biological Stability

To understand the behavior of (Des-Thr7)-Glucagon, one must decouple physical stability (shelf-life and solubility) from biological stability (resistance to enzymatic cleavage).

The Role of the Thr7 Deletion

Native glucagon (Sequence: HSQGTFTSDYSKYLDSRRAQDFVQWLMNT) contains an aggregation-prone N-terminal region. The threonine at position 7 acts as a critical hydrogen-bond donor/acceptor that facilitates intermolecular

-

The Modification: Deleting Thr7 (HSQGTF-SDYS...) removes this structural linchpin.

-

The Result: The peptide exhibits enhanced conformational resilience, remaining soluble in physiological pH buffers without forming apoptotic amyloid-like fibrils[1]. Furthermore, because Thr7 is not directly involved in Glucagon Receptor (GCGR) activation, the analog retains measurable bioactivity and receptor affinity[1].

The Biological Half-Life Paradox

Despite its enhanced physical stability, (Des-Thr7)-Glucagon is cleared from systemic circulation in < 6 minutes [2][3]. Why? Because the primary mechanisms of glucagon clearance are independent of the Thr7 residue.

-

Dipeptidyl Peptidase-4 (DPP-4): This ubiquitous plasma enzyme specifically recognizes and cleaves the N-terminal His1-Ser2 dipeptide. Because the N-terminus of (Des-Thr7)-Glucagon is identical to the native hormone, it is equally susceptible to rapid DPP-4 truncation[3].

-

Neutral Endopeptidase (NEP): NEP hydrolyzes peptides at the amino side of hydrophobic residues, rapidly degrading the remaining peptide backbone.

-

Renal Clearance: The small molecular weight of the peptide (~3.3 kDa) allows for rapid glomerular filtration[2].

Fig 1: Proteolytic degradation pathway of (Des-Thr7)-Glucagon in human plasma.

Quantitative Data: Comparative Stability Profile

The table below summarizes the critical differences between native glucagon, the (Des-Thr7) analog, and therapeutically optimized lipidated analogs (e.g., Liraglutide).

| Property | Native Glucagon | (Des-Thr7)-Glucagon | Lipidated Analogs (e.g., Liraglutide) |

| In Vivo Plasma Half-Life | 3 - 6 minutes[2] | 3 - 6 minutes[3] | ~12 - 14 hours |

| Primary Clearance Mechanism | DPP-4, NEP, Renal | DPP-4, NEP, Renal | Slow renal, resistant to DPP-4 |

| Conformational Stability (Aqueous) | Low (Forms amyloid fibrils) | High (Fibrillation resistant)[1] | High |

| Receptor Affinity | GCGR (Baseline) | GCGR (Maintained)[1] | GLP-1R specific |

| Primary Research Application | Emergency hypoglycemia | LC-MS/MS IS, Structure-Function | T2DM / Obesity Therapeutics |

Bioanalytical Application: (Des-Thr7)-Glucagon as an Internal Standard

Because the proteolysis rate of (Des-Thr7)-Glucagon is nearly identical to native glucagon, it serves as an exceptional, cost-effective Internal Standard (IS) for high-throughput UHPLC-MS/MS assays[3][4]. It avoids the high costs associated with synthesizing heavy stable-isotope-labeled (SIL) internal standards while perfectly mimicking the analyte's matrix suppression and extraction recovery[4].

Self-Validating Protocol: High-Throughput UHPLC-MS/MS Extraction

To accurately quantify endogenous glucagon using (Des-Thr7)-Glucagon as an IS, the rapid ex vivo degradation of both peptides must be immediately arrested. The following protocol utilizes a self-validating biochemical logic to ensure sample integrity.

Step 1: Pre-analytical Stabilization (Critical)

-

Action: Draw whole blood directly into pre-chilled K3EDTA tubes pre-loaded with a protease inhibitor cocktail containing Aprotinin (500 KIU/mL) and a specific DPP-4 inhibitor (e.g., Sitagliptin, 50 µM)[3].

-

Causality: Aprotinin is a serine protease inhibitor but is insufficient alone to fully arrest DPP-4 activity in certain human plasma lots. Without the addition of a dedicated DPP-4 inhibitor, both the native analyte and the (Des-Thr7) IS will undergo artificial ex vivo truncation, skewing quantitation[3].

Step 2: Plasma Harvesting and Anti-Adsorption

-

Action: Centrifuge the blood at 2,000 x g for 10 minutes at 4°C. Transfer the plasma to pre-chilled polypropylene tubes coated with Bovine Serum Albumin (BSA).

-

Causality: Glucagon peptides are highly hydrophobic. Uncoated plastic surfaces will cause severe adsorption losses at low physiological concentrations (pg/mL range)[3].

Step 3: IS Spiking and Acidification

-

Action: Spike 200 µL of stabilized plasma with 10 µL of (Des-Thr7)-Glucagon working solution. Immediately add 400 µL of 1% Formic Acid in Acetonitrile and vortex for 2 minutes.

-

Causality: Acidification drops the pH below the functional range of residual plasma proteases and disrupts peptide-protein binding (increasing the free fraction of the peptide). Acetonitrile precipitates large matrix proteins[3].

Step 4: Solid-Phase Extraction (SPE)

-

Action: Load the supernatant onto a Mixed-Mode Cation Exchange (MCX) 96-well plate. Wash with 5% methanol in water, and elute with 5% ammonium hydroxide in methanol. Evaporate under nitrogen and reconstitute in the initial mobile phase.

Step 5: UHPLC-MS/MS Analysis

-

Action: Inject onto a sub-2 µm C18 column (e.g., Waters BEH C18) maintained at 60°C. Utilize positive electrospray ionization (ESI+) and Selected Reaction Monitoring (SRM) to detect specific precursor-to-product ion transitions[4].

Fig 2: Bioanalytical LC-MS/MS workflow utilizing (Des-Thr7)-Glucagon as an internal standard.

Conclusion

(Des-Thr7)-Glucagon represents a masterclass in targeted peptide engineering. By removing a single threonine residue, researchers eliminated the peptide's tendency to form toxic amyloid fibrils, rendering it highly stable in formulation. However, because its N-terminus remains exposed to DPP-4, its biological half-life in plasma remains restricted to 3-6 minutes. This unique combination of physical stability and rapid, predictable biological degradation makes it an indispensable tool for structure-function mapping and high-throughput LC-MS/MS bioanalysis.

References

-

Structural and Functional Features of (Des Thr7) Glucagon. JPT Peptide Technologies.[Link]

-

Physiology, Glucagon - StatPearls. NCBI Bookshelf.[Link]

-

Quantitative LC-MS/MS Analysis of Glucagon. European Bioanalysis Forum (EBF).[Link]

-

Development of a high-throughput UHPLC–MS/MS (SRM) method for the quantitation of endogenous glucagon from human plasma. Ovid.[Link]

Sources

An In-depth Technical Guide on the Interaction of (Des-Thr7)-Glucagon with GCGR Family Receptors

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the interaction of (Des-Thr7)-Glucagon with the Glucagon Receptor (GCGR) family. It delves into the rationale behind experimental designs, provides detailed protocols, and synthesizes current understanding of this important glucagon analog.

Section 1: Foundational Concepts: The Glucagon System and its Modulation

The glucagon receptor (GCGR) is a critical regulator of glucose homeostasis. As a Class B G-protein coupled receptor (GPCR), it is primarily activated by the 29-amino acid peptide hormone, glucagon, which is secreted by pancreatic alpha-cells in response to low blood glucose.[1][2] This interaction, predominantly in the liver, triggers a signaling cascade that results in increased hepatic glucose production, thereby elevating blood glucose levels.[1][3][4] Dysregulation of glucagon signaling is a key factor in the pathophysiology of type 2 diabetes, making the GCGR a significant therapeutic target.[1][5][6]

GCGR antagonists, which block the interaction between glucagon and its receptor, are a promising class of therapeutics for managing hyperglycemia.[1][2] By inhibiting the downstream signaling pathways, these antagonists reduce hepatic glucose output.[1] Interestingly, GCGR antagonism can also enhance insulin sensitivity and influence lipid metabolism, offering broader metabolic benefits.[1][7]

The GCGR belongs to a family of structurally related receptors, including the Glucagon-Like Peptide-1 Receptor (GLP-1R) and the Glucose-Dependent Insulinotropic Polypeptide Receptor (GIPR). These receptors are activated by their respective peptide hormones, which share some sequence homology with glucagon. Understanding the selectivity and cross-reactivity of ligands among these receptors is crucial for developing targeted therapies.

Section 2: (Des-Thr7)-Glucagon: A Modified Analog for Probing GCGR Function

(Des-Thr7)-Glucagon is a synthetic analog of human glucagon where the threonine residue at position 7 has been deleted.[8] This specific modification is significant as the N-terminal region of glucagon is important for its interaction with the GCGR.[5][8] The deletion of Threonine-7 alters the binding dynamics of the peptide to the GCGR, making it a valuable tool for several reasons:

-

Investigating Structure-Activity Relationships: By comparing the activity of (Des-Thr7)-Glucagon with native glucagon, researchers can gain deeper insights into the specific role of the N-terminal region in receptor binding and activation.[8]

-

Enhanced Stability: The removal of the threonine at position 7 can improve the conformational stability of the peptide and reduce its propensity to form amyloid fibrils, which is a known issue with native glucagon.[8][9] This enhanced stability is advantageous for in vitro experimental setups.

-

Probing Receptor Signaling: While retaining measurable bioactivity, the altered interaction of (Des-Thr7)-Glucagon with the GCGR allows for detailed studies of the downstream signaling pathways.[8] It can be used to investigate the nuances of G-protein coupling and second messenger generation.

While primarily studied for its interaction with the GCGR, the potential for (Des-Thr7)-Glucagon to interact with other GCGR family members like the GLP-1R and GIPR should not be overlooked, given the sequence similarities of their endogenous ligands.

Section 3: Experimental Protocols for Characterizing Receptor Interactions

A thorough characterization of the interaction between (Des-Thr7)-Glucagon and the GCGR family of receptors requires a multi-faceted approach, employing a combination of binding and functional assays.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are a cornerstone for determining the affinity of a ligand for its receptor.[10][11][12] These assays provide quantitative data on the equilibrium dissociation constant (Kd) for radiolabeled ligands and the inhibitory constant (Ki) for unlabeled competitors.[11]

Objective: To determine the binding affinity of (Des-Thr7)-Glucagon for the human GCGR, GLP-1R, and GIPR.

Methodology: Competition Binding Assay

This assay measures the ability of unlabeled (Des-Thr7)-Glucagon to compete with a radiolabeled ligand for binding to the receptor.

Step-by-Step Protocol:

-

Membrane Preparation: Utilize commercially available membrane preparations from cell lines recombinantly expressing the human GCGR, GLP-1R, or GIPR (e.g., from Chem-1 cells).

-

Assay Buffer: Prepare a suitable binding buffer. A common formulation is 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, and 0.5% BSA, pH 7.4.

-

Reaction Setup: In a 96-well plate, combine:

-

A fixed concentration of a suitable radioligand (e.g., [125I]-Glucagon for GCGR, [125I]-GLP-1 for GLP-1R).

-

Increasing concentrations of unlabeled (Des-Thr7)-Glucagon (typically from 1 pM to 10 µM).

-

Receptor membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter plate (e.g., GF/C) to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove non-specifically bound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Self-Validation and Controls:

-

Non-specific binding: Determined in the presence of a high concentration of an unlabeled standard ligand (e.g., native glucagon for GCGR).

-

Total binding: Determined in the absence of any competitor.

-

Positive control: A known antagonist or agonist for the respective receptor.

Functional Assays: Assessing Downstream Signaling

Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or partial agonist by measuring the downstream cellular response upon receptor binding. For GCGR, GLP-1R, and GIPR, which are primarily Gs-coupled receptors, the measurement of cyclic AMP (cAMP) accumulation is a key functional readout.[13][14][15]

Objective: To characterize the functional activity of (Des-Thr7)-Glucagon at the human GCGR, GLP-1R, and GIPR.

Methodology: cAMP Accumulation Assay

This assay quantifies the intracellular concentration of cAMP produced in response to receptor activation or inhibition. Various commercial kits are available, often based on principles like Homogeneous Time-Resolved Fluorescence (HTRF) or enzyme fragment complementation (EFC).[14][16][17]

Step-by-Step Protocol (Antagonist Mode):

-

Cell Culture: Culture cells stably expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells) in appropriate media.

-

Cell Plating: Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of (Des-Thr7)-Glucagon in a suitable assay buffer.

-

Pre-incubation with Antagonist: Add the diluted (Des-Thr7)-Glucagon to the cells and pre-incubate for a short period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of the respective native agonist (e.g., glucagon for GCGR, GLP-1 for GLP-1R) that elicits a submaximal response (typically EC80).

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.

-

Data Analysis: Plot the cAMP response against the logarithm of the (Des-Thr7)-Glucagon concentration. An inhibition of the agonist-induced cAMP response indicates antagonistic activity. Calculate the IC50 value from the dose-response curve.

Self-Validation and Controls:

-

Basal control: Cells treated with assay buffer only.

-

Agonist control: Cells treated with the agonist alone to determine the maximal response.

-

Positive control antagonist: A known antagonist for the receptor.

-

Agonist mode testing: (Des-Thr7)-Glucagon should also be tested in the absence of an agonist to confirm it does not have intrinsic agonistic activity.[14]

Section 4: Data Interpretation and Expected Outcomes

The combined data from binding and functional assays will provide a comprehensive profile of (Des-Thr7)-Glucagon's interaction with the GCGR family receptors.

Data Presentation:

All quantitative data should be summarized in a clear and structured table for easy comparison.

| Parameter | GCGR | GLP-1R | GIPR |

| Binding Affinity (Ki, nM) | Expected to be measurable | To be determined | To be determined |

| Functional Activity | Expected to be an antagonist or weak partial agonist | To be determined | To be determined |

| cAMP IC50 (nM) | Expected to be measurable if antagonistic | To be determined | To be determined |

Expected Outcomes and Interpretation:

-

(Des-Thr7)-Glucagon at GCGR: Based on its structural modification in a key interaction region, (Des-Thr7)-Glucagon is expected to exhibit a measurable binding affinity for the GCGR.[8] Functionally, it is likely to act as an antagonist or a weak partial agonist, inhibiting glucagon-stimulated cAMP production.

-

Cross-reactivity with GLP-1R and GIPR: The binding and functional activity of (Des-Thr7)-Glucagon at GLP-1R and GIPR will reveal its selectivity. Given the structural similarities between the receptors and their ligands, some level of cross-reactivity might be observed, although likely at a lower affinity and potency compared to GCGR. The amino acid at position 7 is known to play a role in the selectivity of GIP and GLP-1 for their respective receptors.[18][19]

Section 5: Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding.

GCGR Signaling Pathway

The following diagram illustrates the canonical Gs-coupled signaling pathway of the GCGR and the inhibitory effect of an antagonist.

Caption: GCGR signaling pathway and antagonist inhibition.

Experimental Workflow: Antagonist Characterization

The following diagram outlines the logical flow of experiments to characterize (Des-Thr7)-Glucagon as a potential antagonist.

Caption: Experimental workflow for antagonist characterization.

Section 6: Broader Implications and Future Directions

The study of (Des-Thr7)-Glucagon and similar analogs is not merely an academic exercise. It provides crucial information for the rational design of novel therapeutics. Understanding how subtle changes in the glucagon peptide affect receptor interaction can guide the development of more potent and selective GCGR antagonists with improved pharmacokinetic properties.

Furthermore, elucidating the selectivity profile of such analogs across the GCGR family is vital. A highly selective GCGR antagonist is desirable for treating type 2 diabetes to avoid off-target effects at the GLP-1R or GIPR. Conversely, dual or triple agonists targeting these receptors are also being explored for their synergistic metabolic benefits.[20][21][22] The insights gained from studying modified peptides like (Des-Thr7)-Glucagon contribute to a more comprehensive understanding of the pharmacology of this important receptor family.

Future research could involve:

-

Co-crystallization of (Des-Thr7)-Glucagon with the GCGR to structurally define the altered binding mode.

-

In vivo studies in animal models of diabetes to assess the impact of (Des-Thr7)-Glucagon on glucose homeostasis.

-

Systematic modification of other residues in the N-terminal region of glucagon to further map the receptor-ligand interaction interface.

By employing the rigorous experimental approaches outlined in this guide, researchers can effectively characterize the interaction of (Des-Thr7)-Glucagon with the GCGR family, contributing valuable knowledge to the field of metabolic disease research and drug discovery.

References

- What are GCGR antagonists and how do they work? - Patsnap Synapse. (2024, June 21).

- GloSensor™ cAMP Assay Protocol. Promega Corporation.

- cAMP Hunter™ eXpress GPCR Assay.

- cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G ‑coupled receptors in whole cell. Revvity.

- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017, November 20). NCBI - NIH.

- Glucagon receptor antagonist upregulates circulating GLP-1 level by promoting intestinal L-cell proliferation and GLP-1 production in type 2 diabetes. (2020, March 4).

- Insights into the Role of Glucagon Receptor Signaling in Metabolic Regulation from Pharmacological Inhibition and Tissue-Specific Knockout Models. (2022, August 6). PMC - NIH.

- (Des-Thr7)-Glucagon | CAS 1802078-28-9. JPT Peptide Technologies.

- Glucagon receptor antagonist-mediated improvements in glycemic control are dependent on functional pancreatic GLP-1 receptor. American Journal of Physiology-Endocrinology and Metabolism.

- Radioligand binding assays and their analysis. PubMed.

- A Novel Glucagon Receptor Antagonist Inhibits Glucagon-Mediated Biological Effects. (2004, December 1). American Diabetes Association.

- cAMP Accumulation Assay. Creative BioMart.

- ChemiScreen Recombinant Human Glucagon Receptor Membrane Preparation. Sigma-Aldrich.

- GPCR-radioligand binding assays. PubMed.

- Radioligand Binding Assays and Their Analysis. Springer Nature Experiments.

- The Inferential Binding Sites of GCGR for Small Molecules Using Protein Dynamic Conformations and Crystal Structures. (2024, August 1). MDPI.

- Design, synthesis and crystallization of a novel glucagon analog as a therapeutic agent.

- Structure of the class B human glucagon G protein coupled receptor. PMC - NIH.

- Characterization of Novel Glucagon Receptor Interactors that Modify Receptor Activity.

- Characterization of a Novel, Non-peptidyl Antagonist of the Human Glucagon Receptor*. (1998, September 25). Semantic Scholar.

- Characterization of a novel, non-peptidyl antagonist of the human glucagon receptor. PubMed.

- What are GCGR modulators and how do they work?. (2024, June 25).

- Understanding GLP-1 receptor agonists and their impact on drug discovery. (2025, December 15).

- The Identification of Novel Protein-Protein Interactions in Liver that Affect Glucagon Receptor Activity. (2015, June 15). Scholar Commons.

- The structure and function of the glucagon-like peptide-1 receptor and its ligands. PMC - NIH.

- [Des-Thr7]-Glucagon (1-29) [1802078-28-9]. Aapptec Peptides.

- Activation and conformational dynamics of a class B G-protein-coupled glucagon receptor.

- Glucagon receptor antagonist-7. MedchemExpress.com.

- Tyr1 and Ile7 of glucose-dependent insulinotropic polypeptide (GIP) confer differential ligand selectivity toward GIP and glucagon-like peptide-1 receptors. (2010, August 19). PubMed.

- Interaction of Glucagon G-Protein Coupled Receptor with Known Natural Antidiabetic Compounds: Multiscoring In Silico Approach. PMC.

- (PDF) Tyr1 and Ile7 of Glucose-Dependent Insulinotropic Polypeptide (GIP) Confer Differential Ligand Selectivity toward GIP and Glucagon-like Peptide-1 Receptors. (2025, October 20). ResearchGate.

- GLP-1 actions independent of glucose homeostasis. (2015, November 28). Glucagon.com.

- Process for the manufacture of glucagon. Google Patents.